

# Application Notes and Protocols for Quantifying Aurothiomalalates in Plasma

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the quantification of **aurothiomalate** in plasma samples, a critical aspect of pharmacokinetic and toxicokinetic studies in drug development for chrysotherapy. The following sections detail protocols for three common analytical techniques: Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

# Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for the determination of total gold content in plasma, which serves as a direct measure of **aurothiomalate** concentration. Its low detection limits make it ideal for analyzing samples with trace amounts of the drug.

## **Quantitative Data Summary**



| Parameter                     | ICP-MS Performance Data     |
|-------------------------------|-----------------------------|
| Linearity Range               | 0.0005 - 0.02 μg/mL[1]      |
| Limit of Detection (LOD)      | 0.02 μg/L for total gold[1] |
| Limit of Quantification (LOQ) | 0.15 μg/L for Au(III)[2]    |
| Accuracy (Recovery)           | 98% for dissolved gold[1]   |
| Precision (%RSD)              | <5%[1]                      |

## **Experimental Protocol: Total Gold in Plasma by ICP-MS**

This protocol is based on established methods for trace metal analysis in biological matrices.[3] [4]

- 1. Materials and Reagents:
- Nitric Acid (HNO<sub>3</sub>), trace metal grade
- · Hydrochloric Acid (HCI), trace metal grade
- Gold standard solution (1000 µg/mL)
- Deionized water (18 MΩ·cm)
- Argon gas (99.99% purity)
- Internal standards (e.g., Yttrium, Indium)
- 2. Sample Preparation (Acid Digestion):
- Pipette 0.5 mL of plasma into a clean, acid-washed digestion vessel.
- Add 2.0 mL of freshly prepared aqua regia (3:1 mixture of concentrated HCl and HNO₃).
- Allow the sample to pre-digest at room temperature for 30 minutes in a fume hood.
- Place the vessel in a microwave digestion system.



- Ramp the temperature to 180°C over 15 minutes and hold for 20 minutes.
- After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask.
- Add an appropriate internal standard.
- Bring the solution to volume with deionized water.
- 3. ICP-MS Instrumentation and Analysis:
- Instrument: Agilent 7900 ICP-MS or equivalent.
- RF Power: 1550 W
- Plasma Gas Flow: 15 L/min
- Carrier Gas Flow: 1.0 L/min
- Makeup Gas Flow: 0.1 L/min
- Sample Uptake Rate: 0.4 mL/min
- Integration Time: 0.1 s per point
- Monitored Isotope: 197Au
- 4. Calibration:
- Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 μg/L) from the gold standard solution in a matrix-matched acid solution.
- Run the standards to generate a calibration curve.
- 5. Quality Control:
- Analyze a method blank with each batch of samples to check for contamination.
- Analyze a laboratory control sample (a spiked blank) to verify the accuracy of the method.



• Spike a duplicate of a study sample to assess matrix effects.

### **Workflow Diagram**



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ICP-MS workflow for aurothiomalate analysis.

# **Atomic Absorption Spectrometry (AAS)**

AAS is a robust and cost-effective technique for quantifying gold in plasma. Both flame (FAAS) and graphite furnace (GFAAS) methods can be employed, with GFAAS offering lower detection limits.

**Ouantitative Data Summary** 

| Parameter                     | Flame AAS Performance<br>Data | Graphite Furnace AAS Performance Data                    |
|-------------------------------|-------------------------------|--|
| Linearity Range               | 0.04 - 5.6 μg/L[5]            | Not explicitly found for aurothiomalate in plasma        |
| Limit of Detection (LOD)      | 1.1 ng/L[5]                   | 0.43 μg/L[6]   |
| Limit of Quantification (LOQ) | Not explicitly found          | 1.29 μg/L[6]   |
| Accuracy (Recovery)           | >99%[7]                       | 87.1 - 102.7%[6]   |
| Precision (%RSD)              | 2.7%[5]                       | 4.15% (repeatability), 8.07% (intermediate precision)[6] |



# **Experimental Protocol: Total Gold in Plasma by Flame AAS**

This protocol involves a solvent extraction step to concentrate the gold and remove matrix interferences.

- 1. Materials and Reagents:
- · Hydrochloric Acid (HCI), concentrated
- Methyl isobutyl ketone (MIBK)
- Gold standard solution (1000 μg/mL)
- Deionized water (18 MΩ·cm)
- 2. Sample Preparation (Solvent Extraction):
- Pipette 1.0 mL of plasma into a screw-capped centrifuge tube.
- Add 1.0 mL of concentrated HCl and vortex for 30 seconds.
- · Add 2.0 mL of MIBK.
- Cap the tube and shake vigorously for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the phases.
- Carefully aspirate the upper organic layer (MIBK) for analysis.
- 3. Flame AAS Instrumentation and Analysis:
- Instrument: PerkinElmer AAnalyst 800 or equivalent.
- Wavelength: 242.8 nm
- Slit Width: 0.7 nm
- Lamp Current: 10 mA



- Fuel: Acetylene
- Support: Air
- Burner Height: Optimized for maximum absorbance
- 4. Calibration:
- Prepare a series of aqueous gold standards (e.g., 0.1, 0.5, 1, 5, 10 μg/mL).
- Extract 1.0 mL of each standard using the same solvent extraction procedure as the plasma samples.
- Aspirate the organic extracts of the standards to generate a calibration curve.
- 5. Quality Control:
- Prepare and analyze a reagent blank (water instead of plasma) with each batch.
- Analyze a quality control sample (spiked plasma) at low, medium, and high concentrations within the calibration range.

### **Workflow Diagram**



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Flame AAS workflow for **aurothiomalate** analysis.

# High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)



HPLC-ECD is a highly specific method for the direct quantification of the thiomalate portion of **aurothiomalate** in plasma. This technique is particularly useful for studying the metabolism and speciation of the drug.

**Quantitative Data Summary** 

| Parameter                     | HPLC-ECD Performance Data (Representative for Aminothiols)                     |
|-------------------------------|--|
| Linearity Range               | Typically in the low ng/mL to μg/mL range                                      |
| Limit of Detection (LOD)      | 5 fmol/mL for monothiols[8]  |
| Limit of Quantification (LOQ) | Not explicitly found for thiomalate, but expected to be in the low ng/mL range |
| Accuracy (Recovery)           | 97.1 - 102.8%[8]   |
| Precision (%RSD)              | 1.2 - 5.8% (intra- and inter-assay)[8]   |

# Experimental Protocol: Thiomalate in Plasma by HPLC-ECD

This protocol is adapted from established methods for the analysis of aminothiols in biological fluids.[8][9]

- 1. Materials and Reagents:
- Perchloric acid (HClO<sub>4</sub>), 0.1 M
- Sodium thiomalate standard
- Mobile Phase: 0.1 M sodium phosphate, 0.1 M EDTA, pH adjusted to 2.7 with phosphoric acid
- · Acetonitrile (ACN), HPLC grade
- 2. Sample Preparation (Protein Precipitation):
- To 200 μL of plasma in a microcentrifuge tube, add 200 μL of ice-cold 0.1 M perchloric acid.



- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
- 3. HPLC-ECD Instrumentation and Analysis:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm).
- Mobile Phase: 97:3 (v/v) 0.1 M sodium phosphate buffer (pH 2.7): ACN.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Electrochemical Detector: Antec Decade II or equivalent, with a glassy carbon working electrode.
- Potential: +0.85 V vs. Ag/AgCl reference electrode.
- 4. Calibration:
- Prepare a series of thiomalate standards (e.g., 10, 50, 100, 500, 1000 ng/mL) in the mobile phase.
- Inject the standards to generate a calibration curve based on peak area.
- 5. Quality Control:
- Prepare and analyze a plasma blank to check for interfering peaks.
- Analyze low, medium, and high concentration quality control samples prepared in plasma.

### **Workflow Diagram**





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HPLC-ECD workflow for thiomalate analysis.

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